2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid

描述

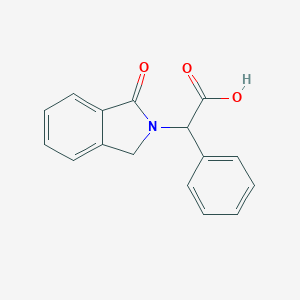

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is a chemical compound belonging to the class of isoindolinone derivatives. It is characterized by the presence of an isoindolinone core structure attached to a phenylacetic acid moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid typically involves the reaction of isoindolinone derivatives with phenylacetic acid or its derivatives. One common method includes the condensation of isoindolinone with phenylacetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound .

化学反应分析

Types of Reactions

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound .

科学研究应用

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in oncology and neurology.

- Anticancer Activity : Research has indicated that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival . The ability to modify the phenylacetic acid structure allows for the development of more potent analogs.

- Neuroprotective Effects : Some studies suggest that isoindole derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases . This area warrants further investigation to elucidate the mechanisms involved.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.

- Building Block for Heterocycles : The presence of both the isoindoline and phenylacetic acid functionalities makes it an ideal precursor for synthesizing various heterocyclic compounds. Its reactivity under different conditions allows for diverse synthetic pathways .

- Catalytic Applications : It has been utilized in catalytic reactions, particularly in the formation of carbon-carbon bonds, which are crucial in constructing complex organic frameworks .

Case Study 1: Anticancer Drug Development

A study focused on modifying 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid to enhance its anticancer efficacy. The modified compounds were tested against various cancer cell lines, demonstrating improved inhibition rates compared to unmodified versions. This highlights the potential for developing targeted therapies based on this scaffold.

Case Study 2: Synthesis of Novel Heterocycles

In another investigation, researchers utilized this compound as a starting material to synthesize a series of new heterocycles through cyclization reactions. The resulting compounds exhibited promising biological activities, indicating that such synthetic strategies could lead to novel drug candidates .

作用机制

The mechanism of action of 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

Lenalidomide: A derivative of isoindolinone used in the treatment of multiple myeloma and other cancers.

Thalidomide: Another isoindolinone derivative with immunomodulatory and anti-inflammatory properties.

Pomalidomide: Similar to lenalidomide, used in the treatment of hematological malignancies

Uniqueness

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoindolinone core with a phenylacetic acid moiety allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other isoindolinone derivatives .

生物活性

2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid, also known by its chemical structure and various synonyms, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of isoindoline and phenylacetic acid, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features an isoindoline moiety linked to a phenylacetic acid group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to lysosomal function. This inhibition can lead to altered cellular processes such as apoptosis and autophagy.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neurological function. For instance, it has shown potential in modulating the serotonin pathway, which is crucial for mood stabilization .

Biological Activities

Research indicates several notable biological activities associated with this compound:

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines .

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is vital for preventing cellular damage in various disease states.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound found that it significantly reduced neuronal death in models of neurodegeneration. The mechanism was linked to its ability to inhibit apoptotic pathways and enhance cellular survival signals .

- Cancer Research : In cancer cell lines, this compound demonstrated cytotoxic effects by inducing cell cycle arrest and apoptosis. The study noted that it effectively inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Diabetes Management : Another study explored its role in glucose metabolism, indicating that the compound could enhance insulin sensitivity and lower blood glucose levels in diabetic models. This effect was attributed to its influence on metabolic enzymes involved in glucose homeostasis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and absorption characteristics. Studies indicate that it is rapidly distributed in tissues and exhibits a favorable half-life for therapeutic applications .

| Parameter | Value |

|---|---|

| Molecular Weight | 285.31 g/mol |

| Solubility | Soluble in DMSO |

| Bioavailability | High |

| Half-life | 4 hours |

常见问题

Basic Research Questions

Q. What safety precautions should be followed when handling 2-(1-Oxoisoindolin-2-yl)-2-phenylacetic acid in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications: wear PPE (gloves, lab coat, safety goggles), use fume hoods to avoid inhalation of dust/aerosols, and ensure immediate access to emergency eyewash stations. For skin contact, wash thoroughly with soap and water. In case of ingestion, rinse the mouth and seek medical attention. Avoid dust formation and store in sealed containers under dry conditions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A reflux-based method using acetic acid as a solvent and catalyst is typical. For example, react 1.1 equivalents of a formyl-indole precursor with 1.0 equivalent of aminothiazolone in the presence of sodium acetate (2.0 equiv) under reflux for 3–5 hours. Monitor reaction progress via TLC, and purify the product via recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (employing SHELXL for refinement ), complemented by H/C NMR in deuterated solvents (e.g., DMSO-d) to confirm proton environments and carbon frameworks. Compare spectroscopic data (e.g., IR for carbonyl stretches) with literature values for isoindolinone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematically vary parameters:

- Solvent : Test polar aprotic solvents (e.g., DMF) versus acetic acid.

- Catalyst : Assess sodium acetate vs. other bases (e.g., triethylamine).

- Stoichiometry : Optimize molar ratios of precursors (1.0–1.2 equiv).

- Temperature : Explore reflux vs. microwave-assisted synthesis.

Use DOE (Design of Experiments) to identify critical factors and validate via HPLC purity analysis .

Q. How should researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer : Cross-validate refinement results using multiple software (e.g., SHELXL vs. Olex2). Check for twinning or disorder via R-factor analysis. Supplement with spectroscopic data (e.g., NMR NOE experiments) to confirm stereochemistry. Re-examine crystal growth conditions (e.g., solvent evaporation rate) to improve diffraction quality .

Q. What strategies are effective for assessing the purity of synthesized batches?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Elemental Analysis : Verify C, H, N content within 0.3% of theoretical values.

- Melting Point : Compare with literature values (±2°C tolerance).

Report deviations and repeat recrystallization if purity falls below 95% .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer : Synthesize analogs with substitutions on the phenyl or isoindolinone rings. Use computational tools (e.g., PubChem data ) to predict logP, polar surface area, and hydrogen-bonding capacity. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters derived from DFT calculations .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound?

- Methodological Answer : Analyze X-ray data to identify N–H···O and O–H···O interactions. Use Mercury software to calculate intermolecular distances (e.g., 2.8–3.2 Å for strong H-bonds). Compare with related structures to assess how packing affects physicochemical stability. For example, in 2-(4-bromophenyl) analogs, H-bonds form infinite chains, enhancing thermal stability .

Q. How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be interpreted?

- Methodological Answer : Reconcile differences by considering dynamic effects (e.g., tautomerism in solution vs. solid state). Perform variable-temperature NMR to detect conformational changes. For X-ray vs. IR discrepancies, verify sample purity and consider alternative crystal forms (polymorphs). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What computational approaches are suitable for modeling the reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins. Validate with experimental kinetic studies (e.g., hydrolysis rates under varying pH) .

属性

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-9-5-4-8-12(13)10-17(15)14(16(19)20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOHRUSRGMQJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377636 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101004-95-9 | |

| Record name | (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。